molecular formula C14H26O B013427 (Z)-9-Tetradecenal CAS No. 53939-27-8

(Z)-9-Tetradecenal

Cat. No.: B013427
CAS No.: 53939-27-8
M. Wt: 210.36 g/mol
InChI Key: ANJAOCICJSRZSR-WAYWQWQTSA-N
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Description

(Z)-9-Tetradecenal is an organic compound classified as an aldehyde. It is characterized by a long carbon chain with a double bond in the Z-configuration at the ninth carbon atom. This compound is naturally occurring and is often found in the pheromones of various insects, playing a crucial role in their communication systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-9-Tetradecenal typically involves the following steps:

    Starting Material: The process often begins with the selection of a suitable fatty acid or ester as the starting material.

    Reduction: The fatty acid or ester is reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: The alcohol is then oxidized to the aldehyde using oxidizing agents like pyridinium chlorochromate or Dess-Martin periodinane.

    Isomerization: Ensuring the Z-configuration of the double bond is crucial, which can be achieved through selective isomerization techniques.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts to selectively hydrogenate the double bond to achieve the desired configuration.

    Continuous Flow Processes: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (Z)-9-Tetradecenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: (Z)-9-Tetradecenoic acid.

    Reduction: (Z)-9-Tetradecenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (Z)-9-Tetradecenal is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pheromones.

Biology: In biological research, this compound is studied for its role in insect communication and behavior. It is used in experiments to understand the mechanisms of pheromone signaling.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of novel insect repellents and attractants.

Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its characteristic odor.

Mechanism of Action

The mechanism of action of (Z)-9-Tetradecenal involves its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a cascade of molecular events that result in behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptor neurons and associated signaling pathways.

Comparison with Similar Compounds

    (E)-9-Tetradecenal: The E-isomer of 9-Tetradecenal, differing in the configuration of the double bond.

    (Z)-11-Hexadecenal: Another aldehyde with a similar structure but a longer carbon chain.

    (Z)-9-Dodecenal: A shorter chain aldehyde with the double bond in the same position.

Uniqueness: (Z)-9-Tetradecenal is unique due to its specific configuration and chain length, which confer distinct chemical and biological properties. Its role in insect pheromone systems is particularly noteworthy, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(Z)-tetradec-9-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,14H,2-4,7-13H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJAOCICJSRZSR-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041196
Record name (Z)-9-Tetradecenal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53939-27-8
Record name (Z)-9-Tetradecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53939-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Tetradecenal, (9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053939278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Tetradecenal, (9Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-9-Tetradecenal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-tetradec-9-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.505
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Record name 9-TETRADECENAL, (9Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Y7I2IU6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A 2/1 trans to cis ratio of 9-tetradecenal was evaluated in the same manner as was used in the preceding example. The 9-tetradecenal was prepared from 9-tetradecenyl alcohol prepared in the same manner as described in the preceding example. About 21 grams of the alcohol in a 50/50 weight ratio selection of dichloromethane was added dropwise to a flask charged with 43 g (0.2 mol) pyridinium chlorochromate, 20 g celite and 200 mL dichloromethane. The mixture was stirred at room temperature for about 2 hours after addition of the alcohol solution was complete. Then 200 mL of hexane was added and the mixture was filtered. The solvent was evaporated and the product vacuum distilled through a 2 ft.×3/4 in. packed column (Penn State stainless steel packing). A 36% yield of pure 9-tetradecenyl acetate was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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